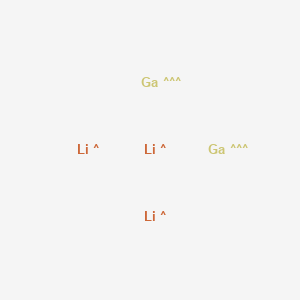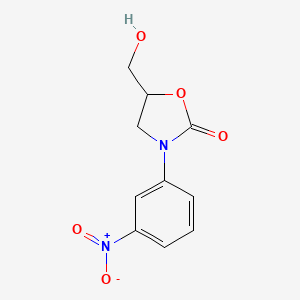
3-(2-Methylindolizin-3-yl)propan-1-amine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylindolizin-3-yl)propan-1-amine;2,4,6-trinitrophenol:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylindolizin-3-yl)propan-1-amine typically involves the reaction of 2-methylindolizine with a suitable alkylating agent, such as 3-chloropropan-1-amine, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
For the preparation of 2,4,6-trinitrophenol, the nitration of phenol is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 3-(2-Methylindolizin-3-yl)propan-1-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
The industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol, followed by purification steps to remove impurities and obtain the pure compound. Safety measures are critical due to the explosive nature of 2,4,6-trinitrophenol.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 3-(2-Methylindolizin-3-yl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: Both 3-(2-Methylindolizin-3-yl)propan-1-amine and 2,4,6-trinitrophenol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of 3-(2-Methylindolizin-3-yl)propan-1-amine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(2-Methylindolizin-3-yl)propan-1-amine;2,4,6-trinitrophenol: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylindolizin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The indolizine ring system may interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methylindolizin-3-yl)propan-1-amine: Similar compounds include other indolizine derivatives with different alkyl or aryl substituents.
2,4,6-Trinitrophenol: Similar compounds include other nitrophenols and nitroaromatic compounds.
Uniqueness
3-(2-Methylindolizin-3-yl)propan-1-amine: Unique due to its specific indolizine structure and potential biological activities.
2,4,6-Trinitrophenol: Unique due to its high explosive nature and specific nitration pattern.
Propiedades
Número CAS |
65548-81-4 |
|---|---|
Fórmula molecular |
C18H19N5O7 |
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
3-(2-methylindolizin-3-yl)propan-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H16N2.C6H3N3O7/c1-10-9-11-5-2-3-8-14(11)12(10)6-4-7-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-3,5,8-9H,4,6-7,13H2,1H3;1-2,10H |
Clave InChI |
JGXAAWJFNUQNMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=CC2=C1)CCCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)
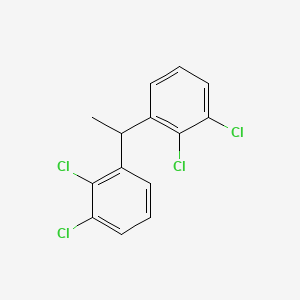
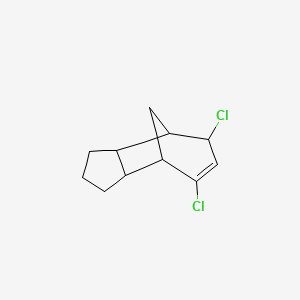
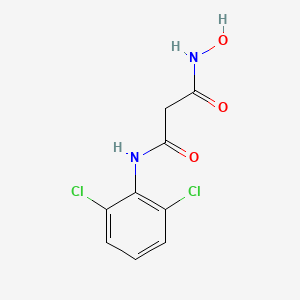

![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)


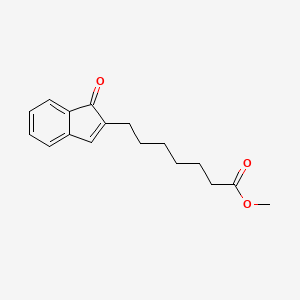
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
